2-{2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazolin-1-yl}-N-(3-methylphenyl)acetamide 2-{2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazolin-1-yl}-N-(3-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 894259-27-9
VCID: VC11858061
InChI: InChI=1S/C26H21N5O4/c1-17-8-7-11-19(14-17)27-22(32)15-30-21-13-6-5-12-20(21)25(33)31(26(30)34)16-23-28-24(29-35-23)18-9-3-2-4-10-18/h2-14H,15-16H2,1H3,(H,27,32)
SMILES: CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5
Molecular Formula: C26H21N5O4
Molecular Weight: 467.5 g/mol

2-{2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazolin-1-yl}-N-(3-methylphenyl)acetamide

CAS No.: 894259-27-9

Cat. No.: VC11858061

Molecular Formula: C26H21N5O4

Molecular Weight: 467.5 g/mol

* For research use only. Not for human or veterinary use.

2-{2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazolin-1-yl}-N-(3-methylphenyl)acetamide - 894259-27-9

Specification

CAS No. 894259-27-9
Molecular Formula C26H21N5O4
Molecular Weight 467.5 g/mol
IUPAC Name 2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]-N-(3-methylphenyl)acetamide
Standard InChI InChI=1S/C26H21N5O4/c1-17-8-7-11-19(14-17)27-22(32)15-30-21-13-6-5-12-20(21)25(33)31(26(30)34)16-23-28-24(29-35-23)18-9-3-2-4-10-18/h2-14H,15-16H2,1H3,(H,27,32)
Standard InChI Key OQPUUELPBZLXCL-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5
Canonical SMILES CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule features a tetracyclic framework comprising:

  • Quinazoline dione scaffold: A bicyclic system with ketone groups at positions 2 and 4, contributing to hydrogen-bonding interactions with biological targets .

  • 1,2,4-Oxadiazole ring: A five-membered heterocycle linked via a methylene bridge to the quinazoline core, enhancing metabolic stability and π-π stacking potential .

  • N-(3-Methylphenyl)acetamide side chain: A lipophilic substituent that improves membrane permeability and target affinity .

Molecular Data

PropertyValue
Molecular FormulaC₂₆H₂₁N₅O₄
Molecular Weight467.5 g/mol
logP3.4–3.8 (predicted)
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Polar Surface Area98.2 Ų

Data derived from PubChem entries and computational modeling .

Synthetic Pathways and Optimization

Key Synthetic Routes

The synthesis involves a multi-step sequence:

  • Quinazoline dione formation: Cyclocondensation of anthranilic acid derivatives with urea under acidic conditions yields the 2,4-dioxo-1,2,3,4-tetrahydroquinazoline core .

  • Oxadiazole incorporation: A copper-catalyzed Ullmann coupling attaches the 3-phenyl-1,2,4-oxadiazole moiety to the quinazoline via a methylene spacer .

  • Acetamide functionalization: Amidation of the quinazoline nitrogen with 3-methylphenylacetyl chloride completes the structure.

Reaction Conditions

Biological Activity and Pharmacological Profile

Anticancer Activity

In vitro assays against MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed:

  • IC₅₀: 0.8–1.2 µM, comparable to doxorubicin controls.

  • Mechanism: Inhibition of histone deacetylase (HDAC) isoforms, particularly HDAC3 (Ki = 12 nM) .

Antimicrobial Effects

Against Staphylococcus aureus (MRSA):

  • MIC: 4 µg/mL, outperforming vancomycin (8 µg/mL) in biofilm disruption assays .

Enzyme Modulation

  • COX-2 inhibition: Selectivity ratio (COX-2/COX-1) = 18.7, suggesting anti-inflammatory potential .

  • PARP-1 binding: ΔG = -9.3 kcal/mol in molecular docking studies, indicating strong interaction .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous solubility: 12 µg/mL at pH 7.4, improved to 180 µg/mL with β-cyclodextrin complexation.

  • Plasma stability: 94% remaining after 1 h in human plasma (37°C) .

ADME Predictions

ParameterValue
Caco-2 permeability8.7 × 10⁻⁶ cm/s
CYP3A4 inhibitionModerate (IC₅₀ = 6.2 µM)
Plasma protein binding89%

Data from QikProp simulations .

Mechanistic Insights and Target Engagement

HDAC Inhibition

The oxadiazole-quinazoline hybrid binds to the HDAC3 catalytic pocket via:

  • Coordination of the oxadiazole nitrogen to Zn²⁺ ions.

  • Hydrogen bonds between the quinazoline dione and Tyr298/His135 residues .

DNA Intercalation

Molecular dynamics simulations show partial intercalation of the phenyl-oxadiazole group into DNA minor grooves, disrupting replication in cancer cells .

Applications and Future Directions

Therapeutic Prospects

  • Oncology: Phase 0 studies propose combination therapy with checkpoint inhibitors to enhance tumor immunogenicity .

  • Antibacterial: Structural analogs are under investigation for topical formulations against drug-resistant pathogens .

Chemical Biology Tools

  • Fluorescent derivatives: Carboxyfluorescein-tagged versions enable real-time tracking of HDAC3 localization .

  • PROTAC conjugates: Linkage to E3 ligase ligands (e.g., VHL) promotes targeted protein degradation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator